N-(2-bromophenyl)-2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide
Overview
Description
N-(2-bromophenyl)-2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide is a useful research compound. Its molecular formula is C11H9BrN2O2S2 and its molecular weight is 345.2 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
N-(2-bromophenyl)-2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide and its derivatives are primarily studied for their synthesis and structural characterization. These compounds are synthesized through various chemical reactions and their structures are elucidated using spectroscopic techniques like FT-IR, NMR, LCMS, and elemental analyses. These studies are foundational and provide a base for understanding the chemical nature and reactivity of these compounds (Salian, Narayana, & Sarojini, 2017).
Anticancer Activity
The derivatives of this compound have been studied for their anticancer activities. Compounds synthesized by reacting these derivatives with various substituents have shown selective cytotoxicity against certain cancer cell lines. For example, specific derivatives have shown high selectivity and induced apoptosis in cancer cells, although not as high as standard treatments like cisplatin (Evren, Yurttaş, Eksellı, & Akalın-Çiftçi, 2019). Additionally, some synthesized compounds have been tested in vitro against human tumor cell lines and found to possess considerable anticancer activity (Yurttaş, Tay, & Demirayak, 2015).
Antimicrobial Activity
These derivatives are also explored for their antimicrobial properties. Studies have shown that these compounds possess significant antimicrobial activities, with some derivatives displaying high activity against various strains of bacteria and fungi. The synthesis of these compounds often involves the reaction of acetamide derivatives with different nucleophiles, and their biological activity is validated through various microbiological assays (Fahim & Ismael, 2019).
Properties
IUPAC Name |
N-(2-bromophenyl)-2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O2S2/c12-6-3-1-2-4-7(6)13-9(15)5-8-10(16)14-11(17)18-8/h1-4,8H,5H2,(H,13,15)(H,14,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEWULSHINZJDQM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CC2C(=O)NC(=S)S2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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